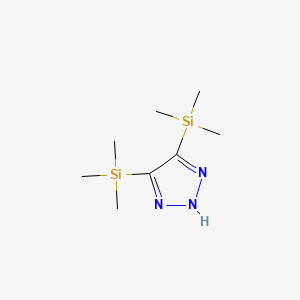
4,5-Bis(trimethylsilyl)-2H-1,2,3-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Bis(trimethylsilyl)-2H-1,2,3-triazole is a heterocyclic compound that features a triazole ring substituted with two trimethylsilyl groups at the 4 and 5 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Bis(trimethylsilyl)-2H-1,2,3-triazole typically involves the cycloaddition of azides and alkynes, a reaction known as the Huisgen cycloaddition. This reaction is often catalyzed by copper (Cu) or ruthenium (Ru) to yield the desired triazole compound. The reaction conditions generally include the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods: This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: 4,5-Bis(trimethylsilyl)-2H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the triazole ring or the trimethylsilyl groups.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution can produce a variety of functionalized triazoles .
Wissenschaftliche Forschungsanwendungen
4,5-Bis(trimethylsilyl)-2H-1,2,3-triazole has several applications in scientific research:
Wirkmechanismus
The mechanism by which 4,5-Bis(trimethylsilyl)-2H-1,2,3-triazole exerts its effects is primarily through its interactions with various molecular targets. The trimethylsilyl groups enhance the compound’s stability and lipophilicity, allowing it to interact more effectively with biological membranes and enzymes. The triazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity .
Vergleich Mit ähnlichen Verbindungen
- 4,5-Bis(trimethylsilyl)-1H-1,2,3-triazole
- 4,5-Bis(trimethylsilyl)-1,2,4-triazole
- 4,5-Bis(trimethylsilyl)-1,2,3-thiadiazole
Comparison: 4,5-Bis(trimethylsilyl)-2H-1,2,3-triazole is unique due to the specific positioning of the trimethylsilyl groups and the nitrogen atoms in the triazole ring. This configuration imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to its analogs .
Eigenschaften
Molekularformel |
C8H19N3Si2 |
|---|---|
Molekulargewicht |
213.43 g/mol |
IUPAC-Name |
trimethyl-(5-trimethylsilyl-2H-triazol-4-yl)silane |
InChI |
InChI=1S/C8H19N3Si2/c1-12(2,3)7-8(10-11-9-7)13(4,5)6/h1-6H3,(H,9,10,11) |
InChI-Schlüssel |
MASLPDJGCIUKAB-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C1=NNN=C1[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


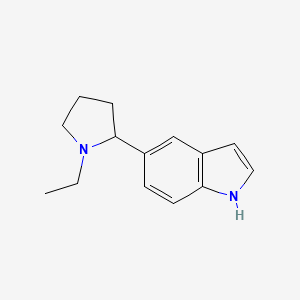
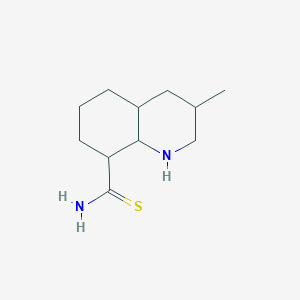

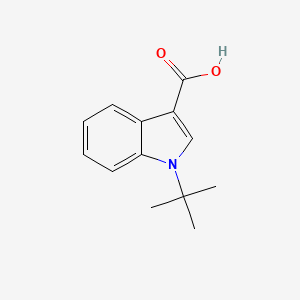

![4-Chloro-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde](/img/structure/B11890420.png)

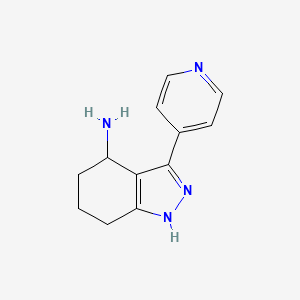


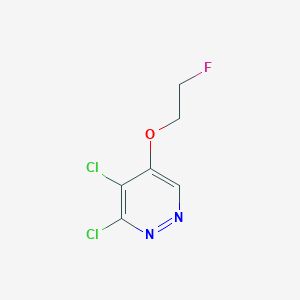
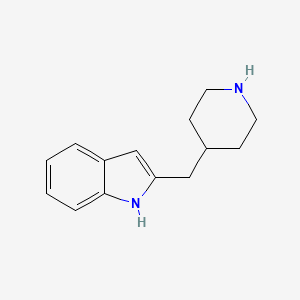

![6-Phenylbenzo[d]thiazole](/img/structure/B11890481.png)
